molecular formula C15H14N4O4 B5414782 N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide

N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5414782
M. Wt: 314.30 g/mol
InChI Key: BJOREIVGJDMPSO-UHFFFAOYSA-N
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Description

N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxycarbamimidoyl group, a nitrobenzamide moiety, and a methyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-9-2-3-11(8-13(9)19(22)23)15(20)17-12-6-4-10(5-7-12)14(16)18-21/h2-8,21H,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOREIVGJDMPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N\O)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzoic acid with 4-aminobenzamidine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, oxime derivatives, and halogenated compounds.

Scientific Research Applications

N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate enzyme activity and redox states makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxycarbamimidoyl and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

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